molecular formula C7H11ClFNO B1477016 3-Chloro-1-(3-(fluoromethyl)azetidin-1-yl)propan-1-one CAS No. 2092718-53-9

3-Chloro-1-(3-(fluoromethyl)azetidin-1-yl)propan-1-one

Cat. No. B1477016
CAS RN: 2092718-53-9
M. Wt: 179.62 g/mol
InChI Key: OBDBINUKDFIZHH-UHFFFAOYSA-N
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Description

3-Chloro-1-(3-(fluoromethyl)azetidin-1-yl)propan-1-one, also known as FMCP, is a novel fluorinated compound that has recently been studied in the scientific community. FMCP is a highly fluorinated compound containing two fluorine atoms and one chlorine atom, and it has been studied for its potential applications in medicinal chemistry, drug discovery, and materials science.

Scientific Research Applications

Synthesis and Transformation

One study detailed the transformation of trans-4-aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones into 3-aryl-2-(ethylamino)propan-1-ols via intermediate steps involving 1-(1-aryl-2-chloro-3-hydroxypropyl)aziridines and trans-2-aryl-3-(hydroxymethyl)aziridines, demonstrating a novel synthetic pathway that could have implications for creating new chemical entities with potential biological activities (Mollet, D’hooghe, & de Kimpe, 2011).

Antimicrobial Activity

Another line of research focused on the synthesis and characterization of azetidinone derivatives, including those related to the core structure , for their antimicrobial properties. These studies often involve creating various derivatives and evaluating their effectiveness against a range of bacterial and fungal pathogens. For example, Desai and Dodiya synthesized a series of compounds with the azetidinone framework and screened them for antibacterial activity against strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes (Desai & Dodiya, 2014).

Anti-inflammatory Activity

Research has also explored the potential anti-inflammatory activities of azetidinone derivatives. Sharma, Maheshwari, and Bindal synthesized new derivatives of 3-chloro-1-(4a,10b-diazaphenanthrene-2-yl)-4-phenyl azetidin-2-one and tested them for anti-inflammatory effects. Most of these compounds showed potent results compared to standard drugs like indomethacin, suggesting a promising avenue for the development of new anti-inflammatory agents (Sharma, Maheshwari, & Bindal, 2013).

properties

IUPAC Name

3-chloro-1-[3-(fluoromethyl)azetidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClFNO/c8-2-1-7(11)10-4-6(3-9)5-10/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDBINUKDFIZHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCCl)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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